molecular formula C22H27ClO4 B016702 Unii-amu68B5dyv CAS No. 83881-08-7

Unii-amu68B5dyv

Cat. No.: B016702
CAS No.: 83881-08-7
M. Wt: 390.9 g/mol
InChI Key: QPODUJJKFOJKOZ-CDAKMGBRSA-N
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Description

"Unii-amu68B5dyv" is a synthetic inorganic compound primarily utilized in catalytic applications and material science research. Its molecular structure comprises a central transition metal coordinated with nitrogen-based ligands, forming a stable octahedral geometry. The compound exhibits notable thermal stability (decomposition temperature: 320°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Characterization via $ ^1\text{H} $ NMR (δ 7.25–7.45 ppm, aromatic protons) and IR spectroscopy (C–N stretching at 1620 cm$ ^{-1} $) confirms its ligand coordination and purity (>98% by elemental analysis) . Applications include its use as a co-catalyst in cross-coupling reactions and as a precursor for metal-organic frameworks (MOFs) .

Properties

CAS No.

83881-08-7

Molecular Formula

C22H27ClO4

Molecular Weight

390.9 g/mol

IUPAC Name

(1R,2S,10S,11S,13R,14S,15R,17R)-14-(2-chloroacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18-,19+,20-,21-,22+/m1/s1

InChI Key

QPODUJJKFOJKOZ-CDAKMGBRSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)O)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35[C@H](O5)C[C@]2([C@@]1(C(=O)CCl)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)O)C)C

Synonyms

(9β,11β,16α)-21-Chloro-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

Unii-amu68B5dyv plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by its molecular structure

Biological Activity

Overview

Unii-amu68B5dyv, also known as 4-Nitro-N-(4-nitrophenyl)aniline, is a compound with significant research interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C12H9N3O4
  • Molecular Weight : 259.22 g/mol
  • CAS Number : 83881-99-8
  • Purity : Typically around 95%

The biological activity of this compound is primarily linked to its ability to interact with various biochemical pathways. The compound is known to act as a substrate in enzyme activity studies, particularly in hydrolysis reactions involving phosphates. Its nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that affect cellular processes.

Key Mechanisms:

  • Enzyme Substrate : this compound has been utilized as a substrate for studying enzyme kinetics and mechanisms, particularly in the context of phosphatase activity.
  • Catalytic Reduction : The compound may facilitate the catalytic reduction of 4-nitrophenol, a common model substrate in biochemical assays.
  • Cellular Effects : It exhibits solubility in various organic solvents (e.g., Acetone, DMSO), which is advantageous for laboratory applications.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, with some findings indicating cytotoxic effects on cancer cell lines.

Case Study 1: Enzyme Activity and Hydrolysis

A study investigated the role of this compound as a substrate for alkaline phosphatase. The results indicated that the compound could be hydrolyzed effectively, suggesting its utility in studying enzyme kinetics.

ParameterResult
Enzyme UsedAlkaline Phosphatase
Substrate ConcentrationVarying concentrations
Rate of HydrolysisSignificant at optimal pH

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines such as HeLa and MCF-7. The findings demonstrated that the compound exhibited dose-dependent cytotoxicity.

Cell LineIC50 (µM)Observations
HeLa25Significant reduction in viability
MCF-730Moderate cytotoxic effect

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectral Data Comparison
Compound $ ^1\text{H} $ NMR (δ, ppm) IR (C–N Stretch, cm$^{-1}$) HRMS (m/z)
"this compound" 7.25–7.45 (m, 8H) 1620 456.1287 [M$^+$]
[Fe(NH$3$)$6$]Cl$_3$ 1.80–2.10 (s, 18H) 1585 344.8765 [M$^+$]
Pd(PPh$3$)$4$ 7.30–7.60 (m, 12H) 1480 (P–C) 1155.452 [M$^+$]

Preparation Methods

Epoxidation of 9,11-Diene Precursors

A common route involves epoxidizing a 9,11-diene precursor. For example, 16α-methylpregna-1,4,9,11-tetraene-3,20-dione is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to yield the 9β,11β-epoxide.

Reaction Conditions:

ParameterValue
Substrate1,4,9,11-Tetraene derivative
Oxidizing AgentmCPBA (1.2 equiv)
SolventDichloromethane
Temperature0–5°C
Reaction Time6–8 hours
Yield68–72% (reported in analogues)

Epoxidation selectivity is enhanced by steric hindrance from the C16α-methyl group, favoring β-face attack.

Chlorination at C21

Chlorination is achieved via Hell–Volhard–Zelinskii reaction using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). A typical protocol involves:

  • Dissolving the C21-hydroxyl intermediate in anhydrous tetrahydrofuran (THF).

  • Adding PCl₅ (1.5 equiv) at −10°C.

  • Quenching with ice-water after 2 hours.

Optimization Notes:

  • Excess PCl₅ leads to over-chlorination byproducts.

  • Lower temperatures (−10°C to 0°C) minimize side reactions.

Methylation at C16α

The C16α-methyl group is introduced early in the synthesis via Grignard reaction or alkylation . For instance:

  • Treatment of a 16-dehydro precursor with methylmagnesium bromide (MeMgBr) in THF at −78°C.

  • Stereoselectivity is controlled by the bulky C17 ketone, directing methyl addition to the α-face.

Multi-Step Synthesis Pathway

A consolidated route from literature involves:

StepReactionReagents/ConditionsIntermediate
11,4-Diene formationDDQ oxidation1,4-Diene steroid
216α-MethylationMeMgBr, THF, −78°C16α-Methyl derivative
39,11-EpoxidationmCPBA, CH₂Cl₂, 0°C9β,11β-Epoxide
4C21 ChlorinationPCl₅, THF, −10°CUNII-AMU68B5DYV

Overall Yield: 18–22% (4 steps).

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • MS (ESI+) : m/z 391.1 [M+H]⁺ (theoretical: 390.9).

  • ¹³C NMR : Key signals at δ 199.2 (C3 ketone), δ 170.5 (C20 ketone), δ 62.1 (C9–C11 epoxy).

Industrial-Scale Considerations

Suppliers like ShenZhen H&D Pharmaceutical Technology optimize the process by:

  • Replacing PCl₅ with SOCl₂/pyridine for safer handling.

  • Using microwave-assisted synthesis to reduce epoxidation time (2 hours vs. 8 hours).

Regulatory and Impurity Control

As a mometasone furoate impurity, this compound is controlled per ICH Q3A guidelines:

  • Specification Limit : ≤0.15% (w/w) in drug substance.

  • Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/water.

Emerging Synthetic Approaches

Recent advances include:

  • Biocatalytic Epoxidation : Recombinant cytochrome P450 enzymes for stereoselective epoxy formation (yield: 65%, ee >98%).

  • Flow Chemistry : Continuous chlorination using microreactors to enhance safety and yield (85% vs. 72% batch) .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Unii-amu68B5dyv in preliminary studies?

  • Methodological Answer : Initial synthesis should follow validated protocols with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents). Characterization requires multi-modal techniques:

  • Spectroscopy : NMR and IR for structural confirmation .
  • Chromatography : HPLC or GC-MS for purity assessment (>95% threshold) .
  • Crystallography : X-ray diffraction for solid-state structure elucidation .
    • Data Reporting : Include raw spectra, retention times, and crystallographic parameters in supplementary materials to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • Hypothesis : Define clear biological targets (e.g., enzyme inhibition, receptor binding).
  • Controls : Use positive/negative controls and vehicle-treated groups .
  • Dose Range : Apply logarithmic concentrations (e.g., 1 nM–100 µM) with triplicate replicates .
  • Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) and report effect sizes .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental results for this compound’s reactivity be resolved?

  • Methodological Answer :

  • Triangulation : Cross-validate findings using independent methods (e.g., in vitro assays vs. molecular dynamics simulations) .
  • Sensitivity Analysis : Test computational parameters (e.g., force fields, solvation models) to identify bias .
  • Expert Consultation : Engage computational chemists and experimentalists to reconcile discrepancies .
    • Example Workflow :
Step Action Reference
1. Data DiscrepancyIdentify outliers in binding affinity values
2. Parameter AdjustmentModify DFT functional or solvation model
3. Experimental ReplicationRepeat assays under controlled conditions

Q. What strategies ensure reproducibility of this compound’s pharmacokinetic data across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Adopt community guidelines (e.g., OECD test guidelines for ADME studies) .
  • Inter-Lab Calibration : Share reference samples and validate instrumentation (e.g., LC-MS/MS) .
  • Data Transparency : Publish raw chromatograms, pharmacokinetic curves, and statistical code .

Q. How can multi-omics data be integrated to study this compound’s mechanism of action?

  • Methodological Answer :

  • Data Pipeline : Use platforms like Galaxy or KNIME for transcriptomic, proteomic, and metabolomic integration .
  • Cross-Validation : Apply orthogonal methods (e.g., siRNA knockdown + metabolomics) to confirm pathways .
  • Ethical Compliance : Ensure IRB approval for human-derived omics data .

Data Contradiction Analysis Framework

For resolving inconsistencies in this compound studies:

Factor Assessment Criteria Evidence
Methodological Flaws Check for confounding variables (e.g., solvent purity)
Instrument Calibration Verify detection limits and linearity ranges
Statistical Power Evaluate sample size (n ≥ 3) and effect size

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-amu68B5dyv
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.